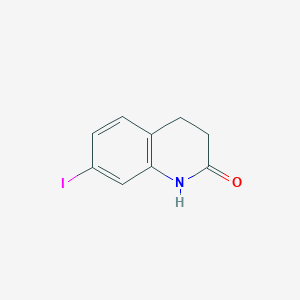

7-Iodo-3,4-dihydroquinolin-2(1H)-one

Beschreibung

7-Iodo-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Structure

2D Structure

Eigenschaften

IUPAC Name |

7-iodo-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAJOFRCKRMUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289513 | |

| Record name | 3,4-Dihydro-7-iodo-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-52-8 | |

| Record name | 3,4-Dihydro-7-iodo-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-7-iodo-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Iodination of 3,4-dihydroquinolin-2(1H)-one

The most straightforward synthetic route to this compound involves electrophilic aromatic substitution (iodination) on 3,4-dihydroquinolin-2(1H)-one. This process typically uses iodine in the presence of an oxidizing agent under acidic conditions.

-

- Iodine (I2)

- Oxidizing agents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl)

- Acidic medium (e.g., acetic acid or dilute mineral acid)

- Temperature: Room temperature to mild heating (25–50 °C)

Mechanism:

The iodine electrophile generated in situ attacks the activated aromatic ring at the 7-position, favored by the electronic structure of the quinolinone system.Yields and Purity:

The reaction typically proceeds with good selectivity and yields, providing 7-iodo substituted product suitable for further synthetic applications.Industrial Scale:

On an industrial scale, the reaction is optimized for yield and purity by controlling reagent stoichiometry, temperature, and reaction time. Continuous flow reactors may be employed to enhance safety and scalability.

Synthetic Routes via Halogenated Precursors and Cross-Coupling

An alternative approach involves preparing halogenated 3,4-dihydroquinolin-2-one derivatives through multi-step synthetic sequences starting from substituted anilines:

- Step 1: Preparation of 2-nitroaniline derivatives bearing halogen substituents (e.g., 4-iodo-2-nitroaniline).

- Step 2: Tandem reactions including diazotization, Heck–Matsuda coupling, and reduction to form 7-halogenated 3,4-dihydroquinolin-2-ones.

- Step 3: Cross-coupling reactions such as Suzuki–Miyaura to introduce aryl groups prior to or after iodination.

This method allows for structural diversification and high yields (64–79%) of halogenated quinolinones, including 7-iodo derivatives. The reduction step is optimized under pressurized hydrogenation (2.5 bar) to improve selectivity and avoid dehalogenation.

Lithiation and Electrophilic Substitution

Lithiation at the α-position of 3,4-dihydroquinolin-2(1H)-one derivatives followed by electrophilic substitution with methyl iodide or iodine sources has been reported:

- Base: n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA)

- Solvent: Tetrahydrofuran (THF)

- Temperature: −10 °C

- Electrophile: Methyl iodide or iodine

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Iodination | 3,4-dihydroquinolin-2(1H)-one | I2, H2O2 or NaOCl, acidic medium, RT-50 °C | Moderate to High | Simple, direct, scalable | Requires careful control to avoid over-iodination |

| Tandem Reaction & Reduction | 4-iodo-2-nitroaniline derivatives | Diazotization, Heck–Matsuda, H2 reduction (2.5 bar) | 64–79 | High selectivity, structural diversification | Potential dehalogenation if not optimized |

| Lithiation & Electrophilic Substitution | 1,4,4-trimethyl-3,4-dihydroquinolin-2-one | n-BuLi or LDA, THF, −10 °C, methyl iodide | 66–81 | Position-selective substitution | Requires low temperature, sensitive reagents |

| Cyclization to Hydroxy Intermediate | N-(3-hydroxyphenyl)-3-chloropropionamide | AlCl3, 140–220 °C | Not specified | Precursor for further iodination | Multi-step, requires careful temperature control |

Research Findings and Notes on Preparation

- Selectivity: The position-selective iodination at the 7-position is favored due to the electronic properties of the quinolinone ring and the directing effects of the lactam group.

- Reaction Optimization: Use of mild oxidants and controlled temperature prevents polyiodination or degradation.

- Industrial Relevance: The compound serves as a key intermediate in the synthesis of pharmaceuticals such as aripiprazole, where 7-iodo substitution enables further functionalization via nucleophilic substitution or cross-coupling.

- Green Chemistry Advances: Electrochemical methods are emerging for quinolinone derivatization, offering greener alternatives to traditional iodination, though specific protocols for 7-iodo derivatives are under development.

- Structural Modifications: The iodine atom’s size and polarizability make it a versatile handle for subsequent synthetic transformations, impacting biological activity and pharmacokinetics.

Analyse Chemischer Reaktionen

Types of Reactions

7-Iodo-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The dihydroquinolinone structure can be oxidized to form quinolinone derivatives.

Reduction Reactions: The compound can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of 7-substituted-3,4-dihydroquinolin-2(1H)-one derivatives.

Oxidation: Formation of 7-iodoquinolin-2(1H)-one.

Reduction: Formation of 7-iodo-1,2,3,4-tetrahydroquinoline.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Neurodegenerative Disease Research

Recent studies have highlighted the potential of 7-Iodo-3,4-dihydroquinolin-2(1H)-one and its derivatives in treating neurodegenerative diseases such as Alzheimer's disease (AD). The compound has been shown to possess inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to the degradation of the neurotransmitter acetylcholine, which is crucial for memory and learning. In a study focused on multitarget small molecules (MSM) for AD therapy, derivatives of this compound exhibited promising AChE inhibition with IC50 values in the nanomolar range, indicating their potential as therapeutic agents against AD .

Antipsychotic Drug Development

The compound serves as an intermediate in the synthesis of various antipsychotic medications. For instance, it is involved in the production of aripiprazole, a drug used to treat schizophrenia. The synthesis pathway includes alkylation processes that utilize 7-hydroxy-3,4-dihydroquinolin-2(1H)-one as a precursor . This highlights the compound's relevance in developing treatments for psychiatric disorders.

Synthetic Chemistry Applications

Synthetic Intermediates

this compound is utilized as a key intermediate in organic synthesis. Its iodine substituent allows for various substitution reactions that facilitate the formation of more complex molecules . This feature is particularly useful in combinatorial chemistry where diverse chemical libraries are created for pharmaceutical screening.

Electrochemical Synthesis

Recent advancements have introduced electrochemical methods for synthesizing derivatives of dihydroquinolinones, including this compound. Such methods provide greener alternatives to traditional synthetic routes by minimizing waste and enhancing reaction efficiency . The ability to manipulate the compound through electrochemical means opens new avenues for developing novel derivatives with tailored biological activities.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has revealed that modifications to its structure can significantly influence its biological activity. For example, variations in substituents at different positions on the quinoline ring have been linked to enhanced potency against AChE and butyrylcholinesterase (BuChE), which are important targets for Alzheimer's treatment .

Data Summary

Wirkmechanismus

The mechanism of action of 7-Iodo-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, inhibiting or modulating their activity. The iodine atom may enhance binding affinity or alter the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 7-Chloro-3,4-dihydroquinolin-2(1H)-one

- 7-Bromo-3,4-dihydroquinolin-2(1H)-one

- 7-Fluoro-3,4-dihydroquinolin-2(1H)-one

Uniqueness

The presence of an iodine atom in 7-Iodo-3,4-dihydroquinolin-2(1H)-one makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than chlorine, bromine, or fluorine, which can influence the compound’s reactivity and biological activity.

Biologische Aktivität

7-Iodo-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the class of dihydroquinolinones, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its unique structural features that contribute to its biological activity. The presence of the iodine atom enhances its reactivity and may influence interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Enzyme Inhibition

One of the most notable biological activities of this compound is its ability to inhibit key enzymes involved in neurotransmitter degradation. Specifically, it has shown significant inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition constants (IC50 values) for AChE and MAOs indicate that this compound can effectively penetrate the blood-brain barrier, making it a candidate for further development in neuropharmacology.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are vital for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cellular components .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound binds to the active sites of AChE and MAOs, leading to competitive inhibition and reduced enzymatic activity.

- Radical Scavenging : It donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, affecting membrane fluidity and integrity.

Case Study 1: Neuroprotective Effects

In a controlled study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention compared to control groups .

Case Study 2: Antimicrobial Efficacy

A series of in vitro experiments assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent response with minimum inhibitory concentrations (MIC) significantly lower than those for conventional antibiotics .

Data Summary

| Biological Activity | IC50 Values | Mechanism |

|---|---|---|

| AChE Inhibition | 0.28 µM | Competitive |

| MAO-A Inhibition | 0.91 µM | Competitive |

| MAO-B Inhibition | 0.0029 µM | Competitive |

| Antimicrobial Activity | MIC < 10 µg/mL | Cell wall disruption |

Q & A

Q. What are the common synthetic routes for 7-Iodo-3,4-dihydroquinolin-2(1H)-one?

A key method involves nucleophilic displacement reactions. For example, intermediates can be synthesized by reacting a dihydroquinolinone precursor (e.g., compound 7 ) with chloroiodopropane under NaH/DMF conditions to introduce the iodo substituent at the 7-position . Subsequent steps may include coupling with thiophene derivatives or amines to diversify the structure. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical for yield improvement.

Q. How can researchers confirm the structural integrity of synthesized 7-iodo derivatives?

Characterization relies on spectroscopic techniques:

- 1H NMR : Peaks for the dihydroquinolinone core (e.g., δ 2.6–3.0 ppm for CH₂ groups) and the iodo substituent’s electronic effects on aromatic protons .

- Mass spectrometry (EI/MS) : Molecular ion peaks (e.g., m/z 303 for related compounds) confirm molecular weight .

- Elemental analysis : Validates purity and stoichiometry.

Q. What are standard protocols for handling and storing 7-iodo derivatives?

Store in airtight, light-protected containers under inert gas (e.g., N₂) to prevent oxidative degradation. Use fume hoods for handling due to potential iodine volatility. Purity should be monitored via melting point analysis (e.g., 165–167°C for similar dihydroquinolinones) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. expected values) be resolved during characterization?

Contradictions may arise from impurities, solvent effects, or tautomerism. Strategies include:

Q. What reaction conditions optimize the coupling of 7-iodo derivatives with heterocyclic reagents (e.g., thiophenes)?

Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective. Key parameters:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for iodine activation.

- Base : K₂CO₃ or Cs₂CO₃ in aqueous acetonitrile enhances reactivity .

- Temperature : 60–80°C balances reaction rate and side-product formation.

Q. How can computational modeling predict the reactivity of 7-iodo derivatives in medicinal chemistry applications?

- DFT calculations : Evaluate iodine’s electron-withdrawing effects on ring electrophilicity.

- Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .

Methodological Challenges in Data Interpretation

Q. How to address low yields in nucleophilic displacement reactions involving iodo substituents?

Common pitfalls include:

- Steric hindrance : Use smaller amines (e.g., dimethylamine vs. pyrrolidine) to improve accessibility .

- Byproduct formation : Monitor reactions via TLC and optimize stoichiometry (e.g., excess KI as a catalyst) .

Q. What strategies validate the biological activity of 7-iodo derivatives against conflicting assay results?

- Dose-response curves : Ensure activity is concentration-dependent.

- Counter-screening : Test against related targets (e.g., kinase isoforms) to rule off-target effects .

- Metabolic stability assays : Assess iodine’s impact on pharmacokinetics (e.g., microsomal degradation) .

Tables of Key Data

Q. Table 1. Reaction Yields for 7-Iodo Derivatives

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chloroiodopropane coupling | NaH/DMF, 60°C, 12h | 73–85 | |

| Dimethylamine displacement | KI (cat.), CH₃CN/H₂O, 60°C, 8h | 44–73 | |

| Thiophene coupling | Pd(PPh₃)₄, K₂CO₃, 80°C, 24h | 60–78 |

Q. Table 2. Spectral Data for Structural Confirmation

| Compound | 1H NMR (δ, ppm) | MS (m/z) |

|---|---|---|

| 7-Iodo derivative | 8.13 (d, J=9 Hz, 1H; aromatic), | 303 (M⁺) |

| 2.72–2.70 (m, 2H; CH₂) |

Critical Analysis of Contradictory Evidence

- Melting Point Variations : Reported values (e.g., 165–167°C vs. 233–237°C for hydroxy derivatives ) may reflect polymorphism or hydration states. Use differential scanning calorimetry (DSC) to resolve discrepancies.

- Reagent Efficacy : KI’s role as a catalyst in displacement reactions is debated . Systematic screening (e.g., KI vs. NaI) can clarify its necessity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.